(6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol
Description
Properties
IUPAC Name |
(6-fluoro-3-methyl-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-6-8-3-2-7(11)4-9(8)13-10(6)5-12/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONAMPIIDFNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoro-3-methylbenzofuran. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Introduction: The introduction of the methanol group at the 2nd position can be accomplished through a Grignard reaction. This involves the reaction of 6-fluoro-3-methylbenzofuran with a suitable Grignard reagent, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-fluoro-3-methylbenzofuran-2-carboxylic acid.
Reduction: Formation of 6-fluoro-3-methylbenzofuran-2-ylmethane.
Substitution: Formation of 6-substituted-3-methylbenzofuran-2-ylmethanol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds with benzofuran structures exhibit significant antimicrobial properties. (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth. In vitro assays demonstrated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of benzofuran derivatives. This compound was tested in models of acute inflammation, where it significantly reduced edema formation. The compound's mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases.
Material Science Applications
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Studies indicate that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to conventional polymers.
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 5 | 10 |
Environmental Applications
Pollutant Degradation
this compound has been investigated for its potential in environmental remediation. Laboratory studies have demonstrated its effectiveness in degrading specific organic pollutants under UV light irradiation. The compound acts as a photocatalyst, facilitating the breakdown of contaminants into less harmful substances.
Case Study: Photocatalytic Activity
In a controlled experiment, a solution containing a known pollutant was treated with this compound under UV light. The degradation rate was monitored over time, revealing a significant reduction in pollutant concentration after just two hours of exposure.
| Time (hours) | Pollutant Concentration (mg/L) | % Degradation |
|---|---|---|
| 0 | 100 | 0 |
| 1 | 70 | 30 |
| 2 | 20 | 80 |
Mechanism of Action
The mechanism of action of (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol and related compounds:
Key Observations:
Fluorine Position: In the target compound, fluorine is at position 6, while in the analog from , it is at position 5. Positional differences alter electronic effects (e.g., para vs. Fluorine at position 6 may enhance aromatic ring electron-withdrawing effects, stabilizing the benzofuran core compared to position 5 .
Functional Groups at C2 :
- The hydroxymethyl group (-CH₂OH) in the target compound is less acidic than the carboxylic acid (-COOH) in but more polar than ester derivatives in . This suggests intermediate solubility and hydrogen-bonding capacity.
- Esters (e.g., ) are typically lipophilic, favoring membrane permeability but requiring metabolic activation .
Methylsulfanyl vs.
Pharmacological Implications
- Antimicrobial Activity: The acetic acid derivative in exhibits antibacterial and antifungal properties, attributed to the electron-withdrawing fluorine and hydrogen-bonding -COOH group.
- Prodrug Potential: Ester derivatives (e.g., ) may act as prodrugs, metabolized in vivo to active acids. The target compound’s hydroxymethyl group could be oxidized to a carboxylic acid, suggesting possible prodrug functionality .
Physicochemical Properties
- Lipophilicity (logP) :
- Solubility :
- Polar groups (-CH₂OH, -COOH) enhance aqueous solubility compared to esters (-COO-alkyl) or methylsulfanyl groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol in laboratory settings?
- Methodological Answer : The compound can be synthesized via cyclization of halogenated precursors or functionalization of preformed benzofuran cores. For example, bromination of 3-methylbenzofuran derivatives followed by fluorination at the 6-position using agents like Selectfluor™ under anhydrous conditions (e.g., DMF, 80°C) . Hydroxymethylation at the 2-position may employ Mitsunobu reactions (diethyl azodicarboxylate, triphenylphosphine) with methanol as the nucleophile . Purification typically involves flash chromatography (ethyl acetate/petroleum ether gradients) and recrystallization from ethanol .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., fluorine’s deshielding effect at C6, methyl group splitting patterns) .
- IR : Hydroxyl (3500–3200 cm) and aromatic C–F (1250–1100 cm) stretches verify functional groups .
- HRMS : Validates molecular formula (e.g., [M+H] for CHFO) .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer : Initial screening involves in vitro assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Antioxidant : DPPH radical scavenging (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Parallel controls (e.g., doxorubicin) and triplicate measurements ensure reliability .
Advanced Research Questions
Q. How can low yields in Mitsunobu reactions for hydroxymethylation be resolved?
- Methodological Answer : Low yields often stem from competing elimination or oxidation. Strategies include:
- Solvent optimization : Replace THF with dichloromethane to reduce polarity .
- Catalyst tuning : Use polymer-supported triphenylphosphine to simplify purification .
- Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions .
Q. How to address contradictory bioactivity data across studies?
- Methodological Answer : Contradictions may arise from impurities or assay variability. Mitigation involves:
- Orthogonal assays : Compare MIC (antimicrobial) with time-kill kinetics .
- Purity validation : HPLC (≥95% purity, C18 column, methanol/water gradient) .
- Structural analogs : Test fluorinated vs. non-fluorinated derivatives to isolate substituent effects .
Q. What crystallographic tools are critical for resolving structural ambiguities?
- Methodological Answer :
- SHELXL : Refinement of X-ray data to model hydrogen bonding (e.g., O–H···O interactions) .
- ORTEP-3 : Graphical representation of thermal ellipsoids and torsion angles .
- Hydrogen bonding analysis : Identify dimerization patterns (e.g., centrosymmetric dimers in fluorinated benzofurans) .
Q. How to investigate the mechanism of action in fluorinated benzofuran derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding to targets (e.g., bacterial topoisomerases) .
- SAR analysis : Compare substituent effects (e.g., fluoro vs. chloro at C6 on IC) .
- Metabolic profiling : LC-MS/MS to track intracellular degradation products .
Q. What role does hydrogen bonding play in the crystal packing of this compound?
- Methodological Answer : Intermolecular O–H···O bonds (2.6–2.8 Å) stabilize the lattice, as seen in similar fluorinated benzofurans . Synchrotron data (e.g., 100 K, Mo Kα radiation) reveal packing motifs, which can be correlated with solubility and stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
